Product packaging for Benzene, [(iodomethyl)thio]-(Cat. No.:CAS No. 51849-22-0)

Benzene, [(iodomethyl)thio]-

Cat. No.: B14640057
CAS No.: 51849-22-0
M. Wt: 250.10 g/mol
InChI Key: GQPYXPQEDPKTQD-UHFFFAOYSA-N
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Description

Structural Classification and Significance as an Organosulfur Arene Derivative

"Benzene, [(iodomethyl)thio]-" belongs to the class of organosulfur compounds and, more specifically, is classified as an aryl alkyl thioether or sulfide (B99878). The presence of the benzene (B151609) ring also categorizes it as an arene derivative. Organosulfur compounds are pivotal in organic chemistry and biochemistry, with the sulfur atom conferring unique properties compared to their oxygen-containing counterparts (ethers). researchgate.net

The significance of such organosulfur arene derivatives lies in their versatile reactivity. The sulfur atom can be oxidized to form sulfoxides and sulfones, which are important functional groups in medicinal chemistry and materials science. rsc.org Furthermore, the C-S bond can participate in various coupling reactions, making thioethers valuable intermediates in the synthesis of more complex molecules. acs.org The aromatic ring itself can undergo electrophilic aromatic substitution, with the thioether group acting as an ortho-, para-directing group, thereby influencing the regioselectivity of these reactions. libretexts.org

Relevance of the Iodomethylthio Moiety in Synthetic Strategy and Reaction Design

The iodomethylthio moiety (-S-CH₂I) is a key feature that dictates the synthetic utility of "Benzene, [(iodomethyl)thio]-." This functional group combines the properties of a thioether with the reactivity of an alkyl iodide.

Key aspects of its relevance in synthetic design include:

Excellent Leaving Group: The iodide ion is an exceptional leaving group, making the methylene (B1212753) carbon highly susceptible to nucleophilic attack. This allows for the facile introduction of the phenylthiomethyl (-S-CH₂-Ph) group into a wide range of molecules through SN2 reactions.

Precursor to Organometallic Reagents: The carbon-iodine bond can be converted into an organometallic species, for example, by reaction with magnesium to form a Grignard reagent or with an organolithium reagent via lithium-halogen exchange. This transforms the initially electrophilic carbon into a nucleophilic one, opening up a different set of synthetic possibilities.

Radical Reactions: The C-I bond is relatively weak and can be cleaved homolytically under photolytic or radical-initiating conditions to form a phenylthiomethyl radical. This intermediate can then participate in various radical addition and cyclization reactions.

The synthesis of related halomethyl thioethers, such as chloromethyl phenyl sulfide, is well-established, often proceeding from the reaction of thiophenol with a suitable dihalomethane or via chlorination of a methylthioarene. orgsyn.org The iodo-derivative can be synthesized through similar pathways or, more commonly, via a Finkelstein reaction, where the corresponding chloromethyl or bromomethyl thioether is treated with an iodide salt like sodium iodide in a suitable solvent such as acetone. prepchem.com

The table below summarizes some reactions where the iodomethylthio moiety or its analogs are involved, highlighting its synthetic versatility.

Reaction TypeReagentsProduct TypeSignificance
Nucleophilic Substitution Nucleophiles (e.g., amines, alkoxides, thiolates)Substituted thioethersIntroduction of the phenylthiomethyl group. chembk.com
Finkelstein Reaction NaI in AcetoneAlkyl IodideConversion of other halomethyl thioethers to the more reactive iodomethyl derivative. prepchem.com
Wittig-type Reactions Triphenylphosphine followed by baseAlkenesFormation of carbon-carbon double bonds. researchgate.net
Radical Addition Alkenes, AlkynesExtended thioethersCarbon-carbon bond formation via radical intermediates.

Historical Context and Evolution of Research on Related Thioether and Halogenated Benzene Derivatives

Research into thioethers and halogenated aromatic compounds has a rich history, deeply intertwined with the development of organic synthesis.

Early Thioether Synthesis: The Williamson ether synthesis, a cornerstone of ether formation, was adapted early on for thioethers. The reaction of a thiolate with an alkyl halide remains a fundamental method for constructing C-S bonds. mdpi.com Historically, the use of malodorous thiols was a significant drawback, leading to the development of odorless sulfur-transfer reagents. mdpi.com

Halogenated Arenes in Synthesis: Halogenated benzenes have long been recognized as crucial building blocks in organic chemistry. The development of cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, revolutionized the use of aryl halides, allowing for the construction of complex molecular architectures. While initially focused on bromides and iodides, modern methods have expanded to include the less reactive but more economical chlorides.

Rise of Organosulfur Chemistry: The 20th century saw a surge in the understanding and application of organosulfur chemistry. The discovery that sulfur-containing compounds are widespread in nature and possess diverse biological activities spurred significant research. researchgate.net Compounds containing the thioether linkage are found in pharmaceuticals, agrochemicals, and materials. acs.org

Modern Synthetic Methods: Contemporary research continues to refine the synthesis and application of thioethers and their derivatives. This includes the development of catalytic methods for C-S bond formation that avoid harsh conditions and the use of stoichiometric reagents. acs.org The unique reactivity of hypervalent iodine and sulfur compounds has also opened new avenues in C-H functionalization and other advanced transformations. researchgate.netthieme-connect.com The study of halomethyl thioethers like "Benzene, [(iodomethyl)thio]-" is a continuation of this evolution, offering a reactive handle for the precise and efficient construction of complex molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7IS B14640057 Benzene, [(iodomethyl)thio]- CAS No. 51849-22-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51849-22-0

Molecular Formula

C7H7IS

Molecular Weight

250.10 g/mol

IUPAC Name

iodomethylsulfanylbenzene

InChI

InChI=1S/C7H7IS/c8-6-9-7-4-2-1-3-5-7/h1-5H,6H2

InChI Key

GQPYXPQEDPKTQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SCI

Origin of Product

United States

Advanced Synthetic Methodologies and Precursor Chemistry for Benzene, Iodomethyl Thio

Precursors to Benzene (B151609), [(iodomethyl)thio]-

The successful synthesis of the target compound relies heavily on the accessibility and purity of its precursors. Key intermediates include halogenated thioethers, such as Chloromethyl phenyl sulfide (B99878), and substituted thiophenols.

Synthesis of Halogenated Thioethers and Substituted Thiophenols

Halogenated thioethers, particularly Chloromethyl phenyl sulfide, serve as a common and direct precursor. This compound is commercially available but can also be synthesized from thiophenol. orgsyn.org The synthesis typically involves the reaction of thiophenol with a suitable chloromethylating agent. smolecule.com The reactivity of the chloromethyl group allows for its subsequent conversion to the iodomethyl analogue. smolecule.com

Substituted thiophenols are another important class of precursors. Various methods exist for their synthesis, often starting from phenols or aryl halides. google.comorganic-chemistry.org One notable method involves the Newman-Kwart rearrangement, which converts phenols to thiophenols via an O-aryl dialkylthiocarbamate intermediate. wikipedia.org Another approach is the reduction of benzenesulfonyl chloride with zinc. wikipedia.org Furthermore, copper-catalyzed reactions of aryl iodides with a sulfur source provide an effective route to a wide range of substituted thiophenols. organic-chemistry.org

The following table summarizes common methods for the synthesis of these key precursors.

PrecursorStarting Material(s)Key Reagents/ConditionsReference
Chloromethyl phenyl sulfideThiophenolChloromethylating agent orgsyn.orgsmolecule.com
Substituted ThiophenolsPhenols1. Dialkylthiocarbamoyl chloride 2. Heat (Newman-Kwart) wikipedia.org
Substituted ThiophenolsBenzenesulfonyl chloridesZinc wikipedia.org
Substituted ThiophenolsAryl iodidesSulfur powder, CuI, K2CO3, then reduction organic-chemistry.org

Routes Involving Benzene and Related Aromatic Scaffolds

Ultimately, many synthetic pathways for Benzene, [(iodomethyl)thio]- trace back to fundamental aromatic compounds like benzene. Thiophenol itself can be synthesized from benzene through several industrial and laboratory-scale processes. A common industrial method involves the reaction of chlorobenzene with hydrogen sulfide at high temperatures over an alumina catalyst. wikipedia.org In the laboratory, the reaction of phenylmagnesium bromide or phenyllithium with elemental sulfur, followed by acidification, yields thiophenol. wikipedia.org

Direct functionalization of benzene to introduce the thioether moiety is also a viable strategy. Electrophilic aromatic substitution reactions can be employed to introduce a sulfur-containing group, which can then be further elaborated to the desired product.

Direct Synthetic Routes to Benzene, [(iodomethyl)thio]-

Direct synthesis of Benzene, [(iodomethyl)thio]- can be achieved through several distinct chemical transformations, each offering specific advantages in terms of efficiency and substrate scope.

Strategies Employing Carbon-Sulfur Bond Formation via Nucleophilic Displacement or Electrophilic Thiolation

The most straightforward approach to forming the C-S bond in Benzene, [(iodomethyl)thio]- is through the nucleophilic substitution reaction between a thiophenolate salt and a dihalomethane, such as diiodomethane. Thiophenol is deprotonated by a base to form the highly nucleophilic thiophenolate anion, which then displaces one of the iodide ions from diiodomethane in an SN2 reaction. wikipedia.orgmasterorganicchemistry.com

Thiophenolate is an excellent nucleophile, leading to high rates of alkylation. wikipedia.orgmasterorganicchemistry.com The reaction is typically irreversible.

Iodination Reactions in [(Hydroxymethyl)thio]- and [(Chloromethyl)thio]benzene Systems

An alternative strategy involves the preparation of an intermediate followed by an iodination step. One such intermediate is [(Hydroxymethyl)thio]benzene, also known as phenylthiomethyl alcohol. This alcohol can be converted to the target iodide through various iodination methods. ias.ac.inresearchgate.net A common method is the Appel reaction, which uses triphenylphosphine and iodine. organic-chemistry.org This system is effective for converting primary alcohols to their corresponding iodides. ias.ac.inresearchgate.net Dichloromethane is often the preferred solvent for these transformations. researchgate.net

Similarly, the more readily available precursor, [(Chloromethyl)thio]benzene (Chloromethyl phenyl sulfide), can be converted to Benzene, [(iodomethyl)thio]- via a halide exchange reaction.

Nucleophilic Substitution Approaches for Iodomethyl Group Installation

The Finkelstein reaction is a powerful and widely used method for installing an iodomethyl group. iitk.ac.inwikipedia.org This SN2 reaction involves the treatment of an alkyl chloride or bromide with an excess of an alkali metal iodide, typically sodium iodide, in a suitable solvent like acetone. wikipedia.orgorganic-chemistry.org

In the context of synthesizing Benzene, [(iodomethyl)thio]-, Chloromethyl phenyl sulfide is treated with sodium iodide in acetone. chemspider.com The reaction is driven to completion by the precipitation of the insoluble sodium chloride from the acetone solution, a key principle of the Finkelstein reaction. wikipedia.org This method is particularly effective for primary halides and works exceptionally well for benzyl-type halides. wikipedia.org

The following table provides a comparative overview of direct synthetic routes.

Synthetic StrategyPrecursorKey Reagents/ConditionsMechanismReference
C-S Bond FormationThiophenolBase (e.g., NaH), DiiodomethaneSN2 wikipedia.orgmasterorganicchemistry.com
IodinationPhenylthiomethyl alcoholTriphenylphosphine, IodineAppel Reaction ias.ac.inorganic-chemistry.org
Halide ExchangeChloromethyl phenyl sulfideSodium Iodide, AcetoneFinkelstein Reaction (SN2) iitk.ac.inwikipedia.orgchemspider.com

Stereoselective Synthesis and Chiral Analogues of Related Compounds

The development of synthetic routes to chiral thioethers is a significant area of research, driven by the importance of these motifs in pharmaceuticals and asymmetric catalysis. While the direct asymmetric synthesis of Benzene, [(iodomethyl)thio]- is not extensively documented, several stereoselective methods developed for related α-functionalized sulfides can be adapted to produce its chiral analogues. These methods primarily focus on establishing a stereocenter on the carbon atom adjacent to the sulfur.

One prominent strategy involves the catalytic asymmetric sulfa-Michael addition, where thiols are added to α,β-unsaturated compounds in the presence of a chiral catalyst. This approach creates a new C-S bond and a stereocenter simultaneously. Another powerful technique is the enantioselective electrophilic functionalization of alkenes. For instance, chiral bifunctional selenide catalysts have been successfully employed in the electrophilic azidothiolation and oxythiolation of N-allyl sulfonamides. This method allows for the construction of vicinal azidosulfides and oxysulfides with high yields and excellent enantioselectivity. The principles of this transformation could potentially be applied to create chiral precursors that can be further elaborated into chiral iodo-thioether analogues.

Biocatalysis offers a complementary approach, utilizing enzymes to perform highly selective transformations. Ene-reductases (EREDs) have been applied to the synthesis of chiral thioethers from α-bromoacetophenones and pro-chiral vinyl sulfides. This method proceeds via a radical-based mechanism, where the enzyme controls the enantioselective hydrogen atom transfer (HAT) to generate the chiral product. The adaptation of such enzymatic systems could provide a green and highly efficient route to chiral thioether analogues.

MethodDescriptionReactantsCatalyst/ReagentEnantioselectivity (ee)
Asymmetric Sulfa-Michael Addition 1,4-addition of thiols to α,β-unsaturated carbonyl compounds.Thiophenols, Cyclic EnonesChiral tertiary amine-thiourea63-85%
Electrophilic Azidothiolation Electrophilic addition of an azide and a thiol group across an alkene.N-allyl sulfonamides, Thiolating reagents, Azide sourceChiral bifunctional selenideUp to 97%
Biocatalytic Radical Addition Ene-reductase catalyzed radical addition to pro-chiral vinyl sulfides.α-bromoacetophenones, pro-chiral vinyl sulfidesEne-reductase (ERED)Up to >99.5%

Catalytic Methods for Selective C-I and C-S Bond Formation

The construction of the Benzene, [(iodomethyl)thio]- framework requires the precise formation of both a C-S bond and a C-I bond. Modern organic synthesis heavily relies on catalytic methods to achieve these transformations with high efficiency, selectivity, and functional group tolerance.

Catalytic C-S Bond Formation

The formation of the aryl thioether linkage is a well-established field, with numerous catalytic systems available. These reactions typically involve the cross-coupling of an aryl electrophile (like an aryl halide) with a sulfur nucleophile (like a thiol).

Palladium-Catalyzed Cross-Coupling: Buchwald-Hartwig amination protocols have been successfully adapted for C-S coupling. These systems typically use a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized phosphine ligand to couple aryl halides or triflates with thiols. These methods are known for their broad substrate scope and high functional group tolerance.

Copper-Catalyzed Cross-Coupling: Copper-based catalysts offer a more economical alternative to palladium for C-S bond formation, often referred to as Ullmann-type couplings. Modern protocols utilize copper salts like CuI, Cu₂O, or CuSO₄, often in the presence of a ligand such as 1,10-phenanthroline. Ligand-free systems have also been developed, simplifying the reaction setup. These reactions are effective for coupling aryl iodides with thiols.

Nickel-Catalyzed Cross-Coupling: Nickel catalysts have emerged as powerful tools for C-S cross-coupling, particularly for activating less reactive aryl electrophiles like chlorides and triflates. Air-stable nickel precatalysts are available, allowing for reactions under mild conditions with short reaction times.

Metal-Free Methods: Driven by sustainability goals, metal-free C-S bond formation methods have been developed. One such approach involves the photo-induced radical cross-coupling of aryl iodides and disulfides. Under UV irradiation, these reactions proceed without a metal catalyst or an external photosensitizer, offering a green alternative for synthesizing aryl sulfides.

Catalyst SystemAryl PrecursorSulfur SourceKey Features
Palladium/Ligand Aryl Halides, TriflatesThiolsHigh functional group tolerance, high turnover numbers.
Copper/Ligand Aryl Iodides, Boronic AcidsThiolsEconomical, mild conditions, can be ligand-free.
Nickel/Ligand Aryl Chlorides, TriflatesAlkyl ThiolsActivates less reactive electrophiles, mild conditions.
Metal-Free (Photo-induced) Aryl IodidesDisulfidesEnvironmentally friendly, no metal catalyst required.

Catalytic C-I Bond Formation

The selective introduction of an iodine atom onto the methyl group of an aryl methyl sulfide (an α-position to the sulfur) is a significant synthetic challenge. While numerous catalytic methods exist for the iodination of aromatic rings (C(sp²)-I bond formation) via electrophilic aromatic substitution, catalytic methods for the direct and selective α-iodination of thioethers (C(sp³)-I bond formation) are not well-established.

The primary challenge lies in the reactivity of the thioether moiety itself, which can be readily oxidized under conditions often used for C-H functionalization. Furthermore, the typical mechanisms for α-halogenation, such as those involving enol or enolate intermediates in carbonyl compounds, are not applicable to simple thioethers.

Research into related transformations provides some insight. For instance, the α-fluorination of methyl phenyl sulfoxide (B87167) has been achieved using reagents like diethylaminosulfur trifluoride (DAST), although this requires pre-oxidation of the sulfide to a sulfoxide. Free-radical halogenation is a known method for functionalizing C(sp³)-H bonds, but radical iodination is often thermodynamically unfavorable and difficult to control. While specific stoichiometric reagents can achieve this transformation, the development of a broadly applicable catalytic cycle for the selective α-iodination of aryl methyl sulfides remains an area for future research. The synthesis of Benzene, [(iodomethyl)thio]- would therefore likely rely on stoichiometric, non-catalytic methods for this specific bond formation, such as the reaction of an appropriate precursor with an iodine source under radical-initiating conditions.

Mechanistic Investigations of Reactivity and Transformation Pathways of Benzene, Iodomethyl Thio

Electrophilic Reactivity of Benzene (B151609), [(iodomethyl)thio]-

The thioether moiety (–S–CH₂I) in Benzene, [(iodomethyl)thio]- significantly influences the regioselectivity and rate of electrophilic aromatic substitution (SEAr) reactions on the benzene ring. Substituents on an aromatic ring can be broadly classified as either activating or deactivating, and as ortho-/para-directing or meta-directing. wikipedia.org Activating groups increase the rate of reaction by donating electron density to the ring, thereby stabilizing the cationic intermediate (arenium ion) formed during the substitution. wikipedia.orglibretexts.org Conversely, deactivating groups withdraw electron density, destabilizing the intermediate and slowing the reaction. wikipedia.org

The thioether group is generally considered to be an ortho-, para-directing group. This directive effect is primarily due to the ability of the sulfur atom to donate a lone pair of electrons through resonance, which stabilizes the positive charge in the arenium ion intermediate when the electrophile attacks the ortho or para positions. libretexts.orgyoutube.com This resonance stabilization is most effective when the positive charge is located on the carbon atom directly attached to the sulfur.

Specifically, the resonance structures for ortho and para attack show a contributor where the sulfur atom bears a positive charge and delocalizes the ring's positive charge, a stabilizing interaction. For meta attack, no such resonance structure can be drawn that directly involves the sulfur lone pair in stabilizing the positive charge on the ring. libretexts.orgyoutube.com

Summary of Electronic Effects of the Thioether Moiety in SEAr
Electronic EffectDescriptionImpact on ReactivityImpact on Regioselectivity
Resonance EffectDonation of sulfur's lone pair electrons to the aromatic π-system.ActivatingDirects incoming electrophiles to the ortho and para positions.
Inductive EffectWithdrawal of electron density from the ring through the sigma bond due to sulfur's electronegativity.DeactivatingMinor influence on regioselectivity compared to resonance.

The regioselectivity of electrophilic aromatic substitution is dictated by the relative stabilities of the Wheland intermediates (arenium ions). nih.gov For Benzene, [(iodomethyl)thio]-, the intermediates leading to ortho and para substitution are more stable due to the resonance contribution from the sulfur atom. libretexts.orgnih.gov Consequently, these pathways have lower activation energies and proceed at a faster rate. youtube.com

The iodomethyl group (–CH₂I) of Benzene, [(iodomethyl)thio]- serves as a potent electrophilic center. The carbon atom is rendered electron-deficient due to the presence of the highly electronegative and good leaving group, the iodine atom. This makes the carbon susceptible to attack by a wide range of nucleophiles.

These reactions typically proceed through an SN2 mechanism . libretexts.org The nucleophile attacks the electrophilic carbon, leading to the displacement of the iodide ion in a single, concerted step. The primary nature of the carbon atom and the excellent leaving group ability of iodide favor this mechanism.

Common nucleophiles that react with the iodomethyl moiety include:

Amines: Primary and secondary amines react to form the corresponding substituted aminomethyl phenyl sulfides.

Thiolates: Thiolate anions (RS⁻) are excellent nucleophiles and react readily to form dithioacetals. masterorganicchemistry.com

Alkoxides: Alkoxide ions (RO⁻) can displace the iodide to form α-alkoxy sulfides.

Cyanide: The cyanide ion (CN⁻) can be introduced to form phenylthiomethyl cyanide.

The general scheme for this reaction is as follows:

Nu⁻ + C₆H₅SCH₂I → C₆H₅SCH₂Nu + I⁻

Where Nu⁻ represents a generic nucleophile.

The reactivity of the iodomethyl moiety as an electrophile is a cornerstone of the synthetic utility of Benzene, [(iodomethyl)thio]-, allowing for the introduction of the phenylthiomethyl group into various molecular scaffolds.

Nucleophilic Reactivity and Substitution Mechanisms

As detailed in the previous section, the primary mode of reactivity for Benzene, [(iodomethyl)thio]- with nucleophiles is the SN2 displacement at the iodomethyl carbon. The excellent leaving group ability of the iodide ion facilitates this reaction. libretexts.org Thiolate anions, for instance, are highly effective nucleophiles for this transformation. msu.edu

The general mechanism involves the backside attack of the nucleophile on the carbon atom bearing the iodine, leading to an inversion of configuration if the carbon were chiral.

Examples of Nucleophilic Substitution at the Iodomethyl Carbon
NucleophileProductReaction Type
R-NH₂ (Primary Amine)C₆H₅SCH₂NHRSN2
R-S⁻ (Thiolate)C₆H₅SCH₂SRSN2
R-O⁻ (Alkoxide)C₆H₅SCH₂ORSN2

The sulfur atom in Benzene, [(iodomethyl)thio]- possesses lone pairs of electrons, allowing it to act as a nucleophile. youtube.com Sulfur compounds are generally more nucleophilic than their oxygen analogs due to the larger size and greater polarizability of the sulfur atom. libretexts.orglibretexts.org This nucleophilicity allows the sulfide (B99878) to react with strong electrophiles, such as alkyl halides, to form sulfonium (B1226848) salts. libretexts.orgmsu.edu

C₆H₅SCH₂I + R-X → [C₆H₅S(R)CH₂I]⁺ X⁻

In this reaction, the sulfur atom attacks the electrophilic carbon of the alkyl halide (R-X), forming a new S-C bond and resulting in a positively charged sulfonium ion.

Conversely, the thioether group can be converted into a good leaving group. libretexts.org Oxidation of the sulfide to a sulfoxide (B87167) or sulfone significantly increases the electron-withdrawing nature of the sulfur-containing group, making the adjacent carbon atoms more electrophilic. More directly, the formation of a sulfonium salt transforms the neutral sulfide into a positively charged group, which is an excellent leaving group in subsequent nucleophilic substitution reactions. wikipedia.org For example, a nucleophile can attack one of the carbon groups attached to the sulfur in a sulfonium salt, with a neutral dialkyl sulfide acting as the leaving group. wikipedia.org

Under specific conditions, Benzene, [(iodomethyl)thio]- or its derivatives can undergo intramolecular cyclization. A prominent example is the potential formation of a thietane (B1214591) ring, a four-membered heterocycle containing a sulfur atom. wikipedia.org This type of reaction typically requires the generation of a nucleophilic center elsewhere in the molecule that can attack the electrophilic iodomethyl carbon.

For instance, if a carbanion can be generated at a position gamma to the sulfur atom, it could undergo an intramolecular SN2 reaction, displacing the iodide and forming a thietane ring. The synthesis of thietanes often involves the intramolecular cyclization of 1,3-halothiols or related species. beilstein-journals.org While a direct cyclization of Benzene, [(iodomethyl)thio]- itself is not straightforward without modification, derivatives can be designed to facilitate such a transformation.

A plausible, though not directly documented for this specific compound, pathway could involve the deprotonation of an acidic proton on a substituent attached to the benzene ring, followed by intramolecular attack on the iodomethyl carbon. The feasibility of such a reaction would depend heavily on the specific substituents and reaction conditions. The formation of thietane rings through intramolecular nucleophilic displacement is a known synthetic strategy. nih.govresearchgate.net

Radical Chemistry and Electron Transfer Reactions

The presence of both a carbon-iodine and a carbon-sulfur bond in "Benzene, [(iodomethyl)thio]-" provides multiple avenues for radical-based transformations. The relative bond strengths and the stability of the potential resulting radical intermediates play a crucial role in dictating the preferred reaction pathways under radical conditions.

Homolytic Cleavage of Carbon-Iodine and Carbon-Sulfur Bonds

Homolytic cleavage is a process where a chemical bond is broken, and each fragment retains one of the originally shared electrons, leading to the formation of two radicals. libretexts.orglibretexts.org The energy required for this process is known as the bond dissociation energy (BDE). libretexts.orglibretexts.org In the case of "Benzene, [(iodomethyl)thio]-", two primary bonds are susceptible to homolytic cleavage: the carbon-iodine (C-I) bond and the carbon-sulfur (C-S) bond.

The C-I bond is significantly weaker than the C-S bond. Generally, the BDE for a C-I bond in alkyl iodides is in the range of 210-230 kJ/mol, whereas the BDE for a C-S bond in thioethers is typically around 250-300 kJ/mol. This difference in bond strength suggests that under thermal or photochemical conditions, the homolytic cleavage of the C-I bond is the more favorable process, leading to the formation of a phenylthiomethyl radical and an iodine radical.

Table 1: Comparison of Generalized Bond Dissociation Energies (BDEs)

Bond Typical BDE (kJ/mol) Expected Products of Homolytic Cleavage in Benzene, [(iodomethyl)thio]-
C-I 210-230 Phenylthiomethyl radical + Iodine radical

Note: The BDE values are generalized and can vary based on the specific molecular structure.

Generation and Fragmentation Patterns of Radical Anions and Cations derived from Benzene, [(iodomethyl)thio]- and its Analogues

Electron transfer processes can lead to the formation of radical anions or cations of "Benzene, [(iodomethyl)thio]-". The subsequent fragmentation of these species is dictated by the distribution of electron density and the stability of the potential fragments.

Radical Anions:

Upon electron attachment, a radical anion of "Benzene, [(iodomethyl)thio]-" is formed. This species is expected to be unstable and undergo rapid fragmentation. The excess electron is likely to occupy an antibonding orbital, weakening one of the covalent bonds. Given the high electron affinity of the iodine atom, the C-I bond is the most probable site for initial cleavage. This would lead to the formation of a phenylthiomethyl radical and an iodide anion.

An alternative, though less likely, fragmentation pathway involves the cleavage of the C-S bond to yield an iodomethyl radical and a phenylthiolate anion.

Radical Cations:

Electron removal from "Benzene, [(iodomethyl)thio]-" would generate a radical cation. The initial positive charge is likely to be localized on the sulfur atom due to its non-bonding electrons. Fragmentation of this radical cation could proceed via several pathways. Alpha-cleavage, a common fragmentation pathway for radical cations, involves the breaking of a bond adjacent to the charged center. libretexts.orgyoutube.com In this case, cleavage of the C-S bond would result in a phenylthiyl radical and an iodomethyl cation. Alternatively, cleavage of the C-I bond, while less favored in this scenario, could produce a phenylthiomethyl cation and an iodine radical. Fragmentation of aromatic sulfide radical cations can also involve cleavage of bonds beta to the aromatic ring. nih.gov

Table 2: Plausible Fragmentation Pathways of Radical Ions

Radical Ion Formation Process Likely Fragmentation Pathway Products
Radical Anion Electron Attachment C-I bond cleavage Phenylthiomethyl radical + Iodide anion

Radical Chain Mechanisms and Propagation Steps

The radicals generated from the homolytic cleavage of "Benzene, [(iodomethyl)thio]-" can initiate radical chain reactions. A plausible radical chain mechanism initiated by the phenylthiomethyl radical could involve the following propagation steps:

Hydrogen Abstraction: The phenylthiomethyl radical abstracts a hydrogen atom from a suitable donor (R-H), forming phenylthiomethane and a new radical (R•).

Addition to a π-system: The phenylthiomethyl radical can add to a double or triple bond, generating a new, more complex radical intermediate which can then undergo further reactions.

Reaction with Oxygen: In the presence of oxygen, the phenylthiomethyl radical could react to form a peroxyl radical, which can then participate in various oxidation processes.

Similarly, the phenylthiyl radical, formed from C-S bond cleavage, is known to participate in radical reactions, such as addition to alkenes and alkynes. researchgate.net

Oxidation and Reduction Processes Involving the Sulfur Center

The sulfur atom in "Benzene, [(iodomethyl)thio]-" is susceptible to both oxidation and reduction, leading to a variety of sulfur-containing compounds.

Oxidation:

The thioether functionality can be readily oxidized to a sulfoxide and subsequently to a sulfone. organic-chemistry.orgorganic-chemistry.orgnih.govresearchgate.net This process typically involves the use of oxidizing agents such as hydrogen peroxide, peroxy acids, or ozone. The oxidation state of sulfur increases from -2 in the thioether to 0 in the sulfoxide and +2 in the sulfone.

Thioether to Sulfoxide: Ph-S-CH₂I + [O] → Ph-S(O)-CH₂I

Sulfoxide to Sulfone: Ph-S(O)-CH₂I + [O] → Ph-S(O)₂-CH₂I

The chemoselectivity between the sulfoxide and sulfone can often be controlled by the choice of oxidant and the reaction conditions. organic-chemistry.orgnih.gov

Reduction:

Reduction of the thioether moiety is less common but can be achieved under specific conditions, potentially leading to cleavage of the C-S bond to yield toluene (B28343) and hydrogen iodide. More relevant is the reduction of the iodomethyl group. The C-I bond can be reduced by various reducing agents, including metal hydrides or through catalytic hydrogenation, to a methyl group, yielding methyl phenyl sulfide.

Pericyclic Reactions and Rearrangements Involving the Thioether Linkage

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. uh.eduwikipedia.orglibretexts.org While "Benzene, [(iodomethyl)thio]-" itself is not primed for common pericyclic reactions, its analogues with appropriate unsaturation can undergo such transformations. A key example is the thio-Claisen rearrangement, which is a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement of an allyl aryl sulfide. taylorandfrancis.com

For an analogue of "Benzene, [(iodomethyl)thio]-", such as allyl (phenylthio)methyl ether, a thio-Claisen rearrangement would involve the migration of the allyl group from the sulfur atom to the adjacent carbon, with a concurrent shift of the double bond. This reaction typically requires thermal or Lewis acid catalysis. The general mechanism proceeds through a cyclic, six-membered transition state. taylorandfrancis.comlibretexts.org

While a direct pericyclic reaction involving the iodomethyl group is not apparent, rearrangements following initial radical formation or ionic intermediates could occur, leading to isomeric products. However, these would not be classified as concerted pericyclic reactions.

Theoretical and Computational Chemistry Studies of Benzene, Iodomethyl Thio

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO Gap, Charge Distribution)

The electronic structure of a molecule governs its physical and chemical properties. Through molecular orbital (MO) theory, we can describe the distribution and energy of electrons within Benzene (B151609), [(iodomethyl)thio]-. Central to this analysis are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). joaquinbarroso.com

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's reactivity, stability, and electronic absorption properties. irjweb.comschrodinger.com A smaller HOMO-LUMO gap generally implies higher chemical reactivity and a greater ease of electronic excitation. irjweb.comschrodinger.com

For Benzene, [(iodomethyl)thio]-, the HOMO is expected to have significant contributions from the sulfur atom's lone pairs and the benzene ring's π-system. The LUMO is likely to be an anti-bonding orbital, possibly with significant character on the C-I or C-S bonds. Density Functional Theory (DFT) calculations are commonly used to compute the energies and visualize the spatial distribution of these orbitals. youtube.com

The charge distribution within the molecule can be visualized using molecular electrostatic potential (MEP) maps, which highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In Benzene, [(iodomethyl)thio]-, the electronegative iodine and sulfur atoms would create distinct electronic environments, influencing how the molecule interacts with other reagents.

To provide context, the table below presents DFT-calculated HOMO-LUMO gap values for related aromatic compounds. These values illustrate how different functional groups influence the electronic properties of the benzene ring.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Thioanisole-8.310.699.00
Iodobenzene-9.15-0.528.63
Toluene (B28343)-8.820.989.80

Note: The values presented are illustrative and derived from computational studies on related molecules to infer the potential electronic characteristics of Benzene, [(iodomethyl)thio]-. Actual values for the target compound would require specific calculations. acs.orgresearchgate.net

Reaction Pathway Elucidation through Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become an indispensable tool for investigating the mechanisms of chemical reactions. nih.gov By calculating the potential energy surface, DFT allows chemists to map out the entire course of a reaction, from reactants to products, identifying key intermediates and transition states along the way. nih.govresearchgate.net This approach is crucial for understanding how transformations involving Benzene, [(iodomethyl)thio]- might occur.

A key transformation for Benzene, [(iodomethyl)thio]- could be nucleophilic substitution at the iodomethyl group, where the iodide acts as a leaving group. DFT calculations can precisely locate the geometry of the transition state (TS) for such a reaction. whiterose.ac.uk The transition state represents the highest energy point along the reaction coordinate and is characterized by a single imaginary vibrational frequency. nih.gov

From the energies of the reactants, transition state, and products, a reaction energy profile can be constructed. This profile provides a visual representation of the energy changes throughout the reaction, revealing the thermodynamic and kinetic feasibility of the proposed mechanism. For instance, studies on thioethers have utilized DFT to map out pathways for C-S bond cleavage and cycloaddition reactions. nih.govchemrxiv.org

The activation energy (Ea) of a reaction is the energy difference between the reactants and the transition state. It represents the minimum energy required for the reaction to occur and is a primary determinant of the reaction rate. By calculating the activation energy for each step in a proposed mechanism, the rate-determining step (the one with the highest energy barrier) can be identified.

Computational studies on the oxidation of benzene and reactions of thioethers have successfully used DFT to determine activation energies and gain insight into reaction kinetics. whiterose.ac.ukresearchgate.net For a multi-step reaction involving Benzene, [(iodomethyl)thio]-, identifying the rate-determining step is crucial for optimizing reaction conditions or designing more efficient synthetic routes. The table below illustrates a hypothetical energy profile for a substitution reaction, highlighting these key energetic parameters.

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsBenzene, [(iodomethyl)thio]- + Nu⁻0.0
Transition State[Nu---CH₂(SPh)---I]⁻+15.0
ProductsBenzene, [(Nu-methyl)thio]- + I⁻-10.0

Note: This table represents a hypothetical reaction profile for illustrative purposes. The values are not based on experimental or calculated data for Benzene, [(iodomethyl)thio]-.

Bond Dissociation Energy (BDE) Calculations and Thermochemical Insights

Bond dissociation energy (BDE) is defined as the standard enthalpy change required to break a specific bond homolytically, resulting in two radical fragments. wikipedia.org BDE is a direct measure of bond strength and provides fundamental thermochemical data essential for predicting reaction outcomes, especially those involving radical intermediates. libretexts.orgustc.edu.cn

Within the Benzene, [(iodomethyl)thio]- molecule, three key bonds are of particular interest: the carbon-iodine (C-I) bond, the carbon-sulfur (C-S) bond, and the carbon-hydrogen (C-H) bonds on the methyl group. Computational methods can accurately predict the BDE for each of these bonds.

Based on established data, the C-I bond is expected to be the weakest, making it the most likely site for initial homolytic cleavage. ucsb.edu The C-S and C-H bonds are considerably stronger. researchgate.netresearchgate.net Accurate BDE values are critical for understanding potential photochemical reactions or thermal decomposition pathways. The following table lists typical BDE values for similar bonds in representative molecules.

BondRepresentative MoleculeBond Dissociation Energy (kcal/mol)
CH₃-IIodomethane~56
PhS-CH₃Thioanisole~73
PhCH₂-HToluene~89

Note: Values are approximate and sourced from studies on analogous compounds to illustrate the relative bond strengths expected in Benzene, [(iodomethyl)thio]-. ucsb.edupearson.comnist.gov

The stability of the radicals formed upon bond cleavage significantly influences the BDE. Substituents on the aromatic ring or adjacent to the radical center can have profound effects. For example, the benzylic C-H bond in toluene is weaker than a typical primary C-H bond because the resulting benzyl radical is stabilized by resonance, delocalizing the unpaired electron over the aromatic ring. pearson.com

In the case of Benzene, [(iodomethyl)thio]-, cleavage of the C-S bond would produce a phenylthio radical (PhS•) and an iodomethyl radical (•CH₂I). Cleavage of the C-I bond would yield a phenylthiomethyl radical (PhSCH₂•) and an iodine atom. The stability of these radical intermediates is key to determining the corresponding BDEs. DFT studies on substituted toluenes have shown that both electron-donating and electron-withdrawing groups can lower the benzylic C-H bond dissociation energy by stabilizing the resulting radical through spin delocalization. acs.orgnih.govacs.orgresearchgate.net Similar principles would apply to the radical species derived from Benzene, [(iodomethyl)thio]-, where the interplay between the phenylthio group and the iodine atom would dictate radical stability and, consequently, the bond strengths.

Conformational Analysis and Intramolecular Interactions (e.g., Halogen Bonding, Sulfur-Arene Interactions)

The three-dimensional structure and conformational preferences of Benzene, [(iodomethyl)thio]- are dictated by a balance of steric and electronic effects, including weak intramolecular interactions. Computational chemistry provides powerful tools to explore these aspects, offering insights into the molecule's behavior. Two key non-covalent interactions expected to play a significant role in the conformational landscape of this molecule are halogen bonding and sulfur-arene interactions.

Halogen Bonding:

A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. nih.gov In Benzene, [(iodomethyl)thio]-, the iodine atom, bonded to the methyl carbon, can participate in such an interaction. The iodine atom possesses an electrophilic region, known as a σ-hole, on the extension of the C-I bond. nih.gov This region can interact attractively with an electron-rich area. In the context of an intramolecular interaction, the sulfur atom, with its lone pairs of electrons, or the π-electron cloud of the benzene ring could serve as the nucleophilic partner.

The strength and geometry of such a halogen bond would depend on the specific conformation of the molecule. Theoretical calculations on related systems have shown that halogen bonds are highly directional. nih.gov For an interaction between the iodine and the sulfur atom, a C-I···S angle close to 180° would be expected for an optimal halogen bond. The presence of a stable intramolecular halogen bond would significantly influence the preferred conformation of the [(iodomethyl)thio]- side chain relative to the phenyl group.

Sulfur-Arene Interactions:

Sulfur-arene interactions are non-covalent interactions between a sulfur atom and the π-system of an aromatic ring. nih.govresearchgate.net These interactions are known to be important in determining the three-dimensional structures of proteins and other molecular systems. nih.gov In Benzene, [(iodomethyl)thio]-, the sulfur atom can interact with the π-electrons of the benzene ring. This interaction is generally attractive and can be considered a type of S/π interaction. nih.gov

The nature of this interaction is multifaceted, involving contributions from dispersion forces and electrostatic interactions. nih.gov The sulfur atom in a thioether is known to interact favorably with a range of π systems, from electron-rich to electron-deficient rings. soton.ac.uk Computational studies on model systems like the H₂S–benzene complex have been used to understand the geometries and energetics of these interactions. nih.gov For Benzene, [(iodomethyl)thio]-, different conformations would allow for varying proximity and orientation of the sulfur atom relative to the benzene ring, leading to different strengths of the sulfur-arene interaction. The interplay between this interaction and potential halogen bonding would ultimately determine the most stable conformers of the molecule.

Illustrative Data on Intramolecular Interactions:

Interaction TypeInteracting AtomsTypical Distance (Å)Typical Angle (°)Estimated Interaction Energy (kcal/mol)
Halogen BondingI ··· S3.0 - 3.5~180 (C-I···S)-1 to -5
Halogen BondingI ··· π (ring centroid)3.2 - 3.8~90-180 (C-I···plane)-0.5 to -3
Sulfur-Arene InteractionS ··· π (ring centroid)3.5 - 4.5variable-1 to -4

Note: The values in this table are illustrative and represent typical ranges found for these types of interactions in various molecular systems. Specific values for Benzene, [(iodomethyl)thio]- would require dedicated computational studies.

Quantitative Structure-Reactivity Relationship (QSRR) Studies for Predicting Chemical Behavior

Quantitative Structure-Reactivity Relationship (QSRR) studies are computational methodologies aimed at establishing a mathematical relationship between the chemical structure of a series of compounds and their reactivity. nih.gov These models are valuable tools for predicting the chemical behavior of new or untested compounds, thereby guiding experimental work and accelerating research. mdpi.com

A QSRR model is developed by correlating calculated molecular descriptors with experimentally determined reactivity data. Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its steric, electronic, and hydrophobic properties. mdpi.com For a compound like Benzene, [(iodomethyl)thio]-, a wide range of descriptors could be calculated, including:

Constitutional descriptors: Molecular weight, number of atoms, number of rings, etc.

Topological descriptors: Indices that describe the connectivity of atoms in the molecule.

Geometrical descriptors: Descriptors based on the 3D structure of the molecule, such as molecular volume and surface area.

Quantum-chemical descriptors: Properties derived from quantum mechanical calculations, such as orbital energies (HOMO, LUMO), partial charges on atoms, and dipole moment.

Once a set of descriptors is calculated for a series of related compounds with known reactivity, statistical methods such as Multiple Linear Regression (MLR) or more advanced machine learning techniques like Artificial Neural Networks (ANN) are employed to build the QSRR model. mdpi.com The quality of the model is assessed through various validation techniques to ensure its predictive power. mdpi.com

For Benzene, [(iodomethyl)thio]-, a QSRR study could be designed to predict various aspects of its chemical behavior, for instance, its rate of reaction in a particular nucleophilic substitution reaction where the iodide is displaced. By building a model based on a training set of similar thioether compounds, the reactivity of Benzene, [(iodomethyl)thio]- could be predicted based on its calculated descriptors.

Illustrative Table of a Hypothetical QSRR Model:

The following table illustrates the components of a hypothetical QSRR model for predicting a generic reactivity parameter for a series of substituted phenylthio compounds.

DescriptorDescriptionCorrelation with Reactivity
LUMO Energy Energy of the Lowest Unoccupied Molecular OrbitalNegative (lower LUMO energy often correlates with higher reactivity towards nucleophiles)
LogP Octanol-water partition coefficient (hydrophobicity)Positive/Negative (depending on the reaction medium and mechanism)
Molecular Volume Van der Waals volume of the moleculeNegative (larger molecules may exhibit steric hindrance, leading to lower reactivity)
Partial Charge on Iodide Calculated electrostatic charge on the iodine atomPositive (a more positive partial charge might indicate a more facile leaving group)

Note: This table is for illustrative purposes to demonstrate the concept of a QSRR model. The actual descriptors and their correlations would depend on the specific reactivity being studied and the dataset of compounds used.

Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation of Benzene, Iodomethyl Thio

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies

NMR spectroscopy stands as a cornerstone technique for the structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

Multinuclear NMR (e.g., ¹H, ¹³C) for Probing Chemical Environments and Isotopic Labeling

For Benzene (B151609), [(iodomethyl)thio]-, both ¹H and ¹³C NMR would provide critical data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to the aromatic protons and the methylene (B1212753) protons of the iodomethyl group. The aromatic protons on the phenyl ring would typically appear in the downfield region, approximately between 7.0 and 7.5 ppm, due to the deshielding effect of the aromatic ring current. The exact chemical shifts and splitting patterns would depend on the electronic influence of the -S-CH₂I substituent. The methylene protons (-CH₂I) are expected to resonate further upfield, likely in the range of 4.0-5.0 ppm. This downfield shift, compared to a typical alkyl proton, is due to the deshielding effects of both the adjacent sulfur and iodine atoms.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. The aromatic carbons would exhibit signals in the characteristic range of 120-140 ppm. The number of distinct aromatic signals would indicate the symmetry of the substitution pattern. The carbon of the methylene group (-CH₂I) is expected to have a chemical shift significantly influenced by the attached iodine and sulfur atoms, likely appearing in the range of 5-15 ppm.

Isotopic labeling, for instance, by substituting ¹²C with ¹³C at the methylene position or using deuterium labeling, could be employed in mechanistic studies to trace the fate of specific atoms during a reaction.

Anticipated ¹H and ¹³C NMR Chemical Shift Ranges for Benzene, [(iodomethyl)thio]-

Atom Type Anticipated Chemical Shift (ppm) Influencing Factors
Aromatic Protons¹H7.0 - 7.5Aromatic ring current, electronic effect of the -S-CH₂I group
Methylene Protons (-CH₂I)¹H4.0 - 5.0Electronegativity of sulfur and iodine
Aromatic Carbons¹³C120 - 140Aromaticity, substituent effects
Methylene Carbon (-CH₂I)¹³C5 - 15Shielding/deshielding by sulfur and iodine

Mechanistic Insights from Chemical Shifts and Coupling Patterns

The fine details of the NMR spectrum, such as chemical shifts and spin-spin coupling patterns, can offer profound mechanistic insights. For instance, changes in the chemical shifts of the aromatic protons upon reaction could indicate alterations in the electronic distribution within the benzene ring, suggesting the formation of intermediates or transition states.

The coupling between the methylene protons and any adjacent protons (though none are present in the parent molecule) would provide information about the dihedral angles and connectivity. In more complex reaction systems involving this molecule, the emergence of new signals and coupling patterns would be instrumental in identifying reaction products and intermediates, thereby helping to piece together the reaction mechanism.

Mass Spectrometry for Fragmentation Analysis and Reaction Monitoring

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is invaluable for determining the molecular weight of a compound and for deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry for Precise Elemental Composition

High-resolution mass spectrometry (HRMS) would be crucial for unequivocally determining the elemental composition of Benzene, [(iodomethyl)thio]-. With its ability to measure mass with high precision, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For Benzene, [(iodomethyl)thio]- (C₇H₇IS), HRMS would provide a measured mass that closely matches the calculated exact mass of 250.10 g/mol , thereby confirming its elemental composition.

Tandem Mass Spectrometry for Elucidating Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation through collision with an inert gas, and the analysis of the resulting fragment ions. This technique would be instrumental in elucidating the fragmentation pathways of Benzene, [(iodomethyl)thio]-. The fragmentation pattern provides a "fingerprint" that can be used for structural confirmation and for understanding the intrinsic stability of different parts of the molecule.

Plausible Fragmentation Pathways for Benzene, [(iodomethyl)thio]-

Parent Ion (m/z) Plausible Fragment Ion Fragment Ion (m/z) Neutral Loss
[C₇H₇IS]⁺• (250)[C₆H₅S]⁺109•CH₂I
[C₇H₇IS]⁺• (250)[C₇H₇]⁺91•IS
[C₇H₇IS]⁺• (250)[CH₂I]⁺141C₆H₅S•
[C₇H₇IS]⁺• (250)[C₆H₅]⁺77•SCH₂I

By monitoring the appearance of parent and fragment ions over time, mass spectrometry can also be a powerful tool for real-time reaction monitoring, providing kinetic data and helping to identify transient intermediates.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis in Reaction Intermediates

For Benzene, [(iodomethyl)thio]-, the IR and Raman spectra would be expected to show characteristic bands for the benzene ring, the C-S bond, and the C-I bond.

Benzene Ring Vibrations: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. C=C stretching vibrations within the ring usually appear in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations (in the 675-900 cm⁻¹ range) are often diagnostic of the substitution pattern on the benzene ring.

C-S Stretching: The C-S stretching vibration is typically weak and appears in the range of 600-800 cm⁻¹.

C-I Stretching: The C-I stretching vibration is expected to be found in the far-infrared region, typically between 500 and 600 cm⁻¹.

Anticipated Vibrational Frequencies for Benzene, [(iodomethyl)thio]-

Vibrational Mode Anticipated Frequency Range (cm⁻¹) Technique (IR/Raman)
Aromatic C-H Stretch> 3000IR, Raman
Aromatic C=C Stretch1450 - 1600IR, Raman
C-H Out-of-Plane Bend675 - 900IR
C-S Stretch600 - 800IR, Raman (often weak)
C-I Stretch500 - 600IR, Raman

In the context of studying reaction mechanisms, IR and Raman spectroscopy can be used to monitor the disappearance of reactant bands and the appearance of new bands corresponding to intermediates and products. For example, if Benzene, [(iodomethyl)thio]- were to undergo a reaction involving the C-I bond, a change in the intensity or position of the C-I stretching vibration would be a key indicator of the reaction's progress. Time-resolved spectroscopic techniques could potentially be used to detect and characterize short-lived reaction intermediates.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvatochromic Behavior

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule by measuring its absorption of light in the 200–800 nm range. ijermt.orguzh.ch For organic molecules like Benzene, [(iodomethyl)thio]-, the absorption of UV or visible radiation corresponds to the excitation of outer valence electrons from a ground state to a higher energy excited state. shu.ac.uk The specific wavelengths of absorption provide critical information about the molecule's chromophores—the functional groups responsible for light absorption. msu.edu

In aromatic thioethers, the key chromophore is the phenylthio group. The electronic transitions are primarily of two types: π → π* and n → π*. shu.ac.uk

π → π Transitions:* These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. uzh.ch Aromatic systems and other unsaturated groups are required for these transitions. shu.ac.uk They are typically characterized by high molar absorptivity (ε) values, often between 1,000 and 10,000 L mol⁻¹ cm⁻¹. shu.ac.uk For benzene derivatives, a prominent π→π* absorption band is typically observed in the 250–265 nm region. ijermt.org The introduction of a sulfur-containing substituent, as in Benzene, [(iodomethyl)thio]-, is expected to influence the position of this band. Studies on alkyl aryl sulphides show characteristic absorption bands in the medium wavelength (235–270 nm) and long-wavelength (275–300 nm) regions, which are attributed to conjugative interaction between the sulfur atom and the aryl group.

n → π Transitions:* These transitions involve promoting an electron from a non-bonding (n) orbital, such as the lone pairs on the sulfur atom, to a π* antibonding orbital. uzh.chlibretexts.org These transitions are generally of lower energy (occur at longer wavelengths) compared to π → π* transitions within the same chromophore. uzh.ch However, they are often less intense, with molar absorptivities typically below 2000 L mol⁻¹ cm⁻¹. shu.ac.uklibretexts.org

The phenomenon of solvatochromism describes the change in a substance's color or, more broadly, its absorption or emission spectrum when dissolved in different solvents of varying polarity. wikipedia.org This shift is a direct result of differential solvation of the molecule's ground and excited electronic states. wikipedia.org An increase in solvent polarity can cause a hypsochromic shift (blue shift, to shorter wavelengths) or a bathochromic shift (red shift, to longer wavelengths). wikipedia.org For n → π* transitions, a hypsochromic shift is commonly observed with increasing solvent polarity because the lone pair in the ground state is stabilized by the polar solvent. libretexts.org In the case of alkyl aryl sulphides, an increase in solvent polarity has been shown to cause hypsochromic shifts, which are enhanced by steric hindrance around the sulfur atom. This suggests that the UV-Vis spectrum of Benzene, [(iodomethyl)thio]- would exhibit sensitivity to the solvent environment.

The following table summarizes typical UV-Vis absorption data for related aryl thioether compounds, illustrating the electronic transitions and their response to substitution.

CompoundSolventλmax (nm)Molar Absorptivity (ε)Transition Type
AnilineEthanol263Not Specifiedπ→π
AnisoleEthanol257Not Specifiedπ→π
ThiophenolNot Specified235-270Not Specifiedπ→π
Phenyl Methyl SulphideNot Specified235-270Not Specifiedπ→π
Phenyl t-Butyl SulphideNot Specified235-270Not Specifiedπ→π*

This table is generated based on data for analogous compounds to infer the expected behavior of Benzene, [(iodomethyl)thio]-. ijermt.org

X-ray Crystallography for Solid-State Structural Determination of Analogues and Metal Complexes

The sulfur atom in the thioether linkage of Benzene, [(iodomethyl)thio]- acts as a soft donor, readily coordinating to various metal centers. The resulting metal complexes often exhibit well-defined crystal structures. For instance, thiophenophane-metal complexes have been synthesized and characterized by X-ray crystallography, revealing detailed information about their coordination geometries. researchgate.net

In a study of a bis(2,5,8-trithia9thiophenophane-S2,S3]copper(I) complex, the Cu(I) center adopts a distorted tetrahedral coordination geometry. researchgate.net The crystal structure determination provided precise measurements of Cu-S bond lengths, which range from 2.301 to 2.392 Å, and S-Cu-S bond angles, varying between 92.43° and 150.26°. researchgate.net Such data is crucial for understanding the nature of the metal-ligand interaction.

The table below presents crystallographic data for representative metal complexes containing thioether or thiophenolate ligands, which serve as analogues for complexes that could be formed with Benzene, [(iodomethyl)thio]-.

Compound/ComplexCrystal SystemSpace GroupKey Bond Lengths (Å)Key Bond Angles (°)
[CuL₂]ClO₄ (L = 2,5,8-trithia9thiophenophane)MonoclinicP2₁/cCu-S: 2.301–2.392S-Cu-S: 92.43–150.26
[CuL₃Cl]x (L = 1,4,7-trithiacyclononane)TriclinicNot SpecifiedNot Specified
Pd(py₂ semanticscholar.organeN₂S)₂MonoclinicP2₁/nPd-S: 2.92 (long range interaction)Not Specified

This table is compiled from published crystallographic data for thioether-containing metal complexes. researchgate.net

These structural studies on analogues demonstrate that the phenylthio- moiety can act as a versatile ligand. The coordination chemistry is rich, leading to various metallacycles and complexes with different nuclearities. mjcce.org.mkresearchgate.net The structural data from these analogues, including parameters like crystal packing, coordination geometry, and specific bond metrics, forms a critical basis for predicting the solid-state behavior of Benzene, [(iodomethyl)thio]- and its potential metal derivatives.

Q & A

Q. What are the optimal synthetic routes for preparing Benzene, [(iodomethyl)thio]-?

To synthesize Benzene, [(iodomethyl)thio]-, a common approach involves thiol-alkylation reactions. For example, reacting benzene thiol derivatives with iodomethylating agents (e.g., iodomethane) under controlled conditions. Key considerations include:

  • Catalyst selection : Use phase-transfer catalysts or bases like triethylamine to enhance nucleophilic substitution efficiency .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) improve reaction kinetics by stabilizing intermediates.
  • Temperature control : Reactions are typically conducted at 50–80°C to balance reactivity and side-product formation .
    Validate purity via GC-MS or HPLC, referencing protocols for analogous thioether compounds .

Q. How can spectroscopic methods confirm the structural integrity of Benzene, [(iodomethyl)thio]-?

A multi-technique approach is essential:

  • NMR spectroscopy : Compare experimental 1^1H and 13^13C NMR shifts with computational predictions (e.g., density functional theory) to verify substituent positions .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns. Cross-reference with databases like NIST Chemistry WebBook for validation .
  • IR spectroscopy : Identify characteristic S–C and C–I bond vibrations (500–700 cm1^{-1}) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) be resolved?

Discrepancies often arise from dynamic effects (e.g., rotational barriers) or crystal packing influences. To address this:

  • Single-crystal X-ray diffraction : Use programs like SHELXL or SHELXS to determine the solid-state structure, resolving ambiguities in substituent orientation .
  • Molecular dynamics simulations : Model solvent effects or temperature-dependent conformational changes to align experimental and theoretical data .
  • Synchrotron-based techniques : Employ high-resolution XRD or neutron diffraction for challenging cases (e.g., heavy-atom disorder) .

Q. What experimental strategies assess the compound’s stability under varying conditions?

  • Thermogravimetric analysis (TGA) : Measure decomposition temperatures and identify volatile byproducts. Compare with Joback group contribution method predictions for thermal stability .
  • Photostability assays : Expose the compound to UV-Vis light and monitor degradation via HPLC. Adjust protective groups (e.g., nitro or methyl substituents) to enhance stability .
  • Hydrolytic stability : Test in aqueous buffers (pH 2–12) to evaluate susceptibility to nucleophilic attack at the sulfur or iodine centers .

Q. How can computational modeling predict reactivity in cross-coupling reactions?

  • DFT calculations : Optimize transition states for potential reactions (e.g., Suzuki-Miyaura coupling) using software like Gaussian. Focus on sulfur-iodine bond dissociation energies to predict reactivity .
  • Docking studies : Model interactions with catalytic systems (e.g., palladium complexes) to identify steric or electronic barriers .
  • Solvent effect modeling : Use COSMO-RS to simulate solvent polarity impacts on reaction yields .

Methodological Notes

  • Toxicological handling : While benzene derivatives are often hazardous, consult updated toxicological profiles for handling guidelines (e.g., ventilation, PPE) .
  • Data validation : Cross-check experimental results with authoritative databases (e.g., NIST) to minimize errors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.